molecular formula C19H17NO7 B2710748 Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate CAS No. 878692-36-5

Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate

Cat. No.: B2710748
CAS No.: 878692-36-5
M. Wt: 371.345
InChI Key: TYBVMWVYXFLJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate is a complex organic compound that features a unique structure combining a terephthalate core with a 2,3-dihydrobenzo[b][1,4]dioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid, which is then converted into its corresponding acid chloride. This intermediate is then reacted with dimethyl terephthalate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate
  • 2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide

Uniqueness

Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

dimethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO7/c1-24-18(22)12-3-5-13(19(23)25-2)14(9-12)20-17(21)11-4-6-15-16(10-11)27-8-7-26-15/h3-6,9-10H,7-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBVMWVYXFLJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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